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Compound of Interest

Compound Name:
5,6,7,8-Tetrahydroquinoline-2-

carbonitrile

Cat. No.: B173703 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5,6,7,8-tetrahydroquinoline-2-
carbonitrile, a heterocyclic compound of interest in medicinal chemistry. In the absence of

extensive direct experimental data for this specific molecule, this document leverages

established principles of organic chemistry and extrapolates from closely related, well-

characterized analogs to present a predictive yet scientifically grounded resource. Our aim is to

equip researchers with the foundational knowledge necessary to synthesize, characterize, and

evaluate the potential of this compound in drug discovery and development programs.

Nomenclature and Structural Elucidation
The formal IUPAC name for the compound with the common name 2-cyano-5,6,7,8-

tetrahydroquinoline is 5,6,7,8-Tetrahydroquinoline-2-carbonitrile.

CAS Number: 150459-78-2[1][2]

Molecular Formula: C₁₀H₁₀N₂[1]

Molecular Weight: 158.20 g/mol [1]

Canonical SMILES: N#Cc1ccc2CCCCc2n1
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InChI Key: HWVIKBAAKYHVHW-UHFFFAOYSA-N[3]

The structure consists of a dihydropyridine ring fused to a cyclohexene ring, forming the

5,6,7,8-tetrahydroquinoline core. A nitrile group is substituted at the C2 position of the quinoline

ring system.

Physicochemical Properties
Direct experimental data for 5,6,7,8-tetrahydroquinoline-2-carbonitrile is not extensively

available. However, we can predict its properties based on the parent scaffold, 5,6,7,8-

tetrahydroquinoline, and the influence of the electron-withdrawing nitrile group.
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Property
Predicted
Value/Information

Justification and Expert
Insights

Physical State White to off-white solid

The presence of the polar

nitrile group and the planar

aromatic portion of the

molecule are likely to promote

solid-state packing.[1]

Melting Point Moderately high

Increased polarity and

potential for dipole-dipole

interactions due to the nitrile

group would elevate the

melting point compared to the

parent 5,6,7,8-

tetrahydroquinoline (liquid at

room temperature).

Boiling Point > 222 °C

The boiling point will be

significantly higher than that of

5,6,7,8-tetrahydroquinoline

(222 °C) due to increased

molecular weight and polarity.

Solubility

Soluble in polar organic

solvents (e.g., DMSO, DMF,

methanol, chloroform);

sparingly soluble in water and

nonpolar solvents.

The polar nitrile and the

nitrogen in the quinoline ring

will confer solubility in polar

organic solvents. The

hydrophobic hydrocarbon

backbone will limit aqueous

solubility.

pKa
Estimated pKa of the quinolinic

nitrogen is ~3-4.

The electron-withdrawing

nature of the C2-cyano group

will decrease the basicity of the

ring nitrogen compared to the

parent 5,6,7,8-

tetrahydroquinoline (pKa ~5-6).
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Synthesis and Mechanistic Considerations
While a specific, detailed protocol for the synthesis of 5,6,7,8-tetrahydroquinoline-2-
carbonitrile is not readily found in peer-reviewed literature, a plausible and efficient synthetic

route can be designed based on established methodologies for related quinoline derivatives. A

common strategy involves the construction of the substituted pyridine ring onto a pre-existing

carbocyclic system.

Proposed Synthetic Pathway: Friedländer Annulation
The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or

ketone and a compound containing a reactive α-methylene group, is a robust method for

quinoline synthesis. A variation of this approach, starting from a suitable cyclohexanone

derivative, is a logical choice.

2-Aminobenzaldehyde

5,6,7,8-Tetrahydroquinoline

Friedländer Annulation
(Base or Acid catalyst)

Cyclohexanone

N-Oxide

Oxidation
(e.g., m-CPBA) 5,6,7,8-Tetrahydroquinoline-2-carbonitrile

Cyanation
(e.g., TMSCN, Reissert-Henze reaction)

Click to download full resolution via product page

Figure 1: Proposed synthetic workflow for 5,6,7,8-tetrahydroquinoline-2-carbonitrile.

Experimental Protocol (Proposed)
Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoline

This well-established procedure involves the reaction of 2-aminobenzaldehyde with

cyclohexanone.

To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add cyclohexanone (1.1 eq) and a

catalytic amount of a base such as sodium hydroxide or an acid like p-toluenesulfonic acid.
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and remove the solvent

under reduced pressure.

Purify the crude product by column chromatography on silica gel using a mixture of ethyl

acetate and hexane as the eluent to afford 5,6,7,8-tetrahydroquinoline.

Step 2: N-Oxidation of 5,6,7,8-Tetrahydroquinoline

Dissolve 5,6,7,8-tetrahydroquinoline (1.0 eq) in a suitable solvent such as dichloromethane

(DCM).

Cool the solution to 0 °C in an ice bath.

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise, maintaining the

temperature below 5 °C.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the N-oxide.

Step 3: Cyanation via Reissert-Henze Reaction

Dissolve the N-oxide from the previous step (1.0 eq) in an aprotic solvent like DCM.

Add trimethylsilyl cyanide (TMSCN) (1.5 eq) followed by a Lewis acid catalyst such as zinc

bromide (0.1 eq).

Stir the reaction at room temperature for 24 hours.

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with DCM, wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, and concentrate.

Purify the crude product by column chromatography to yield 5,6,7,8-tetrahydroquinoline-2-
carbonitrile.

Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the analysis of related structures.

These predictions serve as a guide for the characterization of the synthesized compound.

¹H NMR Spectroscopy (Predicted)
Aromatic Protons (δ 7.0-8.0 ppm): Three protons on the pyridine ring will exhibit

characteristic downfield shifts. The proton at C3 will likely be a doublet coupled to the proton

at C4. The protons at C4 and in the benzene ring portion will show complex splitting patterns.

Aliphatic Protons (δ 1.5-3.0 ppm): The eight protons of the cyclohexene ring will appear as

multiplets in the upfield region. The protons on the carbons adjacent to the aromatic ring (C5

and C8) will be shifted further downfield.

¹³C NMR Spectroscopy (Predicted)
Nitrile Carbon (δ ~118 ppm): The carbon of the cyano group typically appears in this region.

Aromatic Carbons (δ 120-160 ppm): Five sp² hybridized carbons of the pyridine ring. The

carbon bearing the cyano group (C2) will be significantly downfield.

Aliphatic Carbons (δ 20-40 ppm): Four sp³ hybridized carbons of the cyclohexene ring.

Infrared (IR) Spectroscopy (Predicted)
C≡N Stretch (2220-2240 cm⁻¹): A sharp, medium-intensity peak characteristic of a nitrile

group.

C=N and C=C Stretches (1500-1650 cm⁻¹): Multiple bands corresponding to the aromatic

ring vibrations.
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C-H Stretches (aliphatic) (2850-3000 cm⁻¹): Stretching vibrations of the C-H bonds in the

cyclohexene ring.

C-H Stretches (aromatic) (3000-3100 cm⁻¹): Stretching vibrations of the C-H bonds on the

pyridine ring.

Mass Spectrometry (Predicted)
Molecular Ion (M⁺): A prominent peak at m/z = 158.

Fragmentation Pattern: Expect fragmentation patterns involving the loss of HCN (m/z = 131)

and retro-Diels-Alder fragmentation of the cyclohexene ring.

Potential Applications in Drug Discovery
The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in

numerous compounds with diverse biological activities. The introduction of a cyano group at

the C2 position can significantly modulate the electronic properties and binding interactions of

the molecule.

Anticancer Activity
Many substituted quinolines and tetrahydroquinolines have demonstrated potent anticancer

activity. The cyano group can act as a hydrogen bond acceptor and participate in dipole-dipole

interactions with biological targets.

Enzyme Inhibition: The planar aromatic system and the polar nitrile group make 5,6,7,8-
tetrahydroquinoline-2-carbonitrile a candidate for inhibiting various enzymes, such as

kinases and histone deacetylases (HDACs), which are often dysregulated in cancer.

Cytotoxicity: Studies on related cyano-substituted tetrahydroquinolines have shown cytotoxic

effects against various cancer cell lines.[4][5]
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Figure 2: Potential mechanism of anticancer action for 5,6,7,8-tetrahydroquinoline-2-
carbonitrile.

Neurological Disorders
The tetrahydroquinoline core is also present in compounds targeting the central nervous

system. The physicochemical properties of 5,6,7,8-tetrahydroquinoline-2-carbonitrile
suggest it may have the potential to cross the blood-brain barrier.

Metabolism and Toxicological Profile (Predicted)
The metabolic fate and toxicity of 5,6,7,8-tetrahydroquinoline-2-carbonitrile have not been

explicitly studied. However, predictions can be made based on the known metabolism of

quinolines and aromatic nitriles.
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Metabolism: The molecule is likely to undergo Phase I metabolism, including oxidation of the

aliphatic ring and hydrolysis of the nitrile group to an amide and then a carboxylic acid.

Phase II metabolism may involve glucuronidation or sulfation of hydroxylated metabolites.

Toxicity: The quinoline nucleus itself can exhibit toxicity, and the introduction of a cyano

group could potentially lead to the release of cyanide, although this is generally a minor

metabolic pathway for aromatic nitriles. In vitro and in vivo toxicity studies are essential to

assess the safety profile of this compound.

Conclusion and Future Directions
5,6,7,8-Tetrahydroquinoline-2-carbonitrile represents an intriguing, yet underexplored,

chemical entity. Its structural similarity to a wide range of biologically active compounds

suggests its potential as a valuable scaffold in drug discovery. This technical guide provides a

scientifically reasoned framework for its synthesis, characterization, and potential biological

evaluation. Future research should focus on the successful synthesis and full spectroscopic

characterization of this compound, followed by a systematic evaluation of its biological

activities, particularly in the areas of oncology and neuroscience. In vitro and in vivo ADMET

(absorption, distribution, metabolism, excretion, and toxicity) studies will be crucial in

determining its viability as a lead compound for further drug development.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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